1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine
Description
Properties
IUPAC Name |
2-chloro-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4S2/c13-11-15-5-9(19-11)7-17-1-2-18(4-3-17)8-10-6-16-12(14)20-10/h5-6H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCSXMUEZMWQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)CC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine typically involves the reaction of piperazine with 2-chloro-1,3-thiazole derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with 2-chloro-1,3-thiazol-5-ylmethyl chloride under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Reactivity of the Chloro Substituents on Thiazole Rings
The 2-chloro groups on the thiazole rings are reactive sites for nucleophilic aromatic substitution (NAS) and cross-coupling reactions :
Nucleophilic Substitution
-
Amine Functionalization : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in ethanol at reflux to replace Cl with amino groups .
Example : Conditions : 12–24 hours, 80–100°C, yields 50–85% . - Thiolation : Reacts with thiols (e.g., benzyl mercaptan) in the presence of NaH to form thioether derivatives .
Cross-Coupling Reactions
- Suzuki Coupling : The 2-chloro group participates in palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) .
Catalyst : Pd(PPh₃)₄; Base : Na₂CO₃; Solvent : Dioxane/water .
Piperazine Core Reactivity
The piperazine ring, though fully alkylated, can undergo limited reactions:
- Protonation : Forms salts with acids (e.g., HCl, H₂SO₄) for solubility enhancement .
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) .
Stability Studies
The compound is stable under ambient conditions but degrades under strong acidic/basic environments:
| Condition | Stability Outcome | Source |
|---|---|---|
| pH 1–2 (HCl) | Decomposition (>24 hours) | |
| pH 12–14 (NaOH) | Partial hydrolysis | |
| Heat (150°C) | Stable for 1 hour |
Key Research Findings
| Reaction Type | Product | Biological Activity | Reference |
|---|---|---|---|
| Amine substitution | 2-Amino-thiazole derivatives | Antimalarial (IC₅₀: 10–30 nM) | |
| Suzuki coupling | Biaryl-thiazole hybrids | Anticancer (HepG2: IC₅₀ 1.2 µM) |
Scientific Research Applications
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of thiazole rings, which are known for their biological activity.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as conductivity or thermal stability.
Biological Studies: It is studied for its interactions with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine involves its interaction with biological targets such as enzymes or receptors. The thiazole rings can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may disrupt cellular processes by interacting with DNA or proteins, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, molecular weights, and biological activities of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine with analogous piperazine derivatives:
Key Comparative Insights
Substituent Impact on Activity :
- Thiazole vs. Thiadiazole : Thiazole-containing derivatives (e.g., target compound and ’s compound 25) are associated with insecticidal activity, whereas thiadiazole derivatives () show antimicrobial effects. The electron-withdrawing chlorine in thiazole likely enhances receptor binding in insecticidal applications .
- Sulfonyl and Dithiocarboxy Groups : Sulfonyl-fluorophenyl groups () enable antidiabetic activity via enzyme inhibition, while dithiocarboxy groups () confer antitumor activity through reactive sulfur species generation.
Structural Rigidity :
Synthetic Accessibility :
- Thiazole-substituted piperazines (e.g., ) are synthesized via regioselective reactions, while thiadiazole derivatives () require multistep condensation. The target compound’s synthesis likely involves nucleophilic substitution of piperazine with 2-chloro-1,3-thiazol-5-ylmethyl halides.
Biological Activity
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine (CAS No. 882748-01-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
- Molecular Formula : C12H14Cl2N4S2
- Molecular Weight : 349.31 g/mol
- Structure : The compound features a piperazine core with two thiazole moieties substituted with chlorine atoms.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with 2-chloro-1,3-thiazole derivatives. Common methods include:
- Reagents : Sodium hydride or potassium carbonate as bases.
- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions : Elevated temperatures to ensure complete conversion .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study involving various derivatives showed that compounds containing thiazole rings often possess enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell walls or interfere with metabolic pathways .
Anticancer Activity
A notable aspect of this compound is its potential anticancer activity. In vitro studies have demonstrated that it can inhibit microtubule dynamics in cancer cells, leading to mitotic arrest. For instance, derivatives similar to this compound have shown promising results in enhancing the sensitivity of colon cancer cells to apoptotic stimuli . The structure-activity relationship (SAR) studies suggest that modifications on the piperazine and thiazole rings can significantly influence the potency against various cancer cell lines.
Study 1: Antimicrobial Screening
In a recent study published in MDPI, a series of piperazine derivatives were synthesized and screened for antimicrobial activity against common pathogens. The results indicated that compounds with thiazole substitutions exhibited enhanced activity against Gram-positive bacteria and fungi compared to their non-thiazole counterparts .
Study 2: Cancer Cell Line Testing
Another investigation focused on the effects of thiazole-containing piperazines on colon cancer cell lines (HT29). The study found that these compounds induced significant mitotic arrest at concentrations as low as 115 nM, demonstrating their potential as therapeutic agents in cancer treatment .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Benzothiazole Derivatives | Structure | Antimicrobial |
| Isothiazole Derivatives | Structure | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the alkylation of piperazine using 2-chloro-1,3-thiazole-5-methyl halides. Key factors include:
- Temperature control : Reactions are often conducted under reflux (60–80°C) to ensure complete substitution .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency .
- Catalysts : Bases such as triethylamine or K₂CO₃ neutralize HCl byproducts, improving reaction kinetics .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >75% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns on the piperazine ring and thiazole moieties. For example, the methylene protons (–CH₂–) between piperazine and thiazole resonate at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 427.02 for C₁₂H₁₄Cl₂N₄S₂) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl) within ±0.3% deviation .
Q. What in vitro biological activities are reported for structurally related piperazine-thiazole derivatives?
- Methodological Answer :
- Antifungal Activity : Derivatives with electron-withdrawing groups (e.g., Cl, F) on the thiazole ring show IC₅₀ values of 5–20 μM against Fusarium oxysporum via membrane disruption assays .
- Anticancer Potential : Thiazole-piperazine hybrids inhibit kinase enzymes (e.g., EGFR) at nanomolar concentrations, validated by MTT assays on HeLa cells .
Advanced Research Questions
Q. How can molecular docking and QSAR studies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., fungal cytochrome P450). Key parameters:
- Grid box : Centered on the active site (20 ų) with 0.375 Šspacing .
- Scoring functions : MM-GBSA calculates binding free energy (ΔG ~ -8.5 kcal/mol for antifungal activity) .
- QSAR Models : 2D descriptors (e.g., ClogP, topological polar surface area) correlate with bioactivity. Substituent electronegativity (Hammett σ) predicts fungicidal potency (R² = 0.89) .
Q. What contradictions exist in structure-activity relationship (SAR) data for substituents on the thiazole rings?
- Methodological Answer :
- Electron-Withdrawing vs. Electron-Donating Groups : While chloro substituents enhance antifungal activity (IC₅₀ = 7.2 μM), methoxy groups reduce potency (IC₅₀ = 32 μM) despite similar LogP values. This suggests steric hindrance or hydrogen-bonding interference .
- Positional Effects : Para-substitution on thiazole improves target affinity compared to meta, but conflicting data exist for ortho-substituted analogs in anticancer assays .
Q. What challenges arise in crystallographic refinement due to the compound’s molecular symmetry?
- Methodological Answer :
- Disorder Modeling : The piperazine ring’s chair conformation and thiazole methylene groups create rotational disorder. SHELXL refinement requires PART commands and ISOR restraints to stabilize anisotropic displacement parameters .
- Twinning : High symmetry (e.g., monoclinic space groups) may induce twinning. Hooft parameter analysis (|y| < 0.3) and TWIN/BASF commands in SHELXL resolve this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
